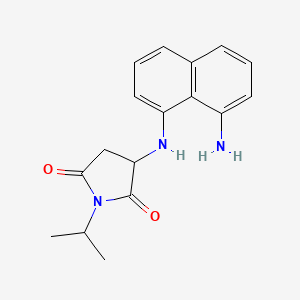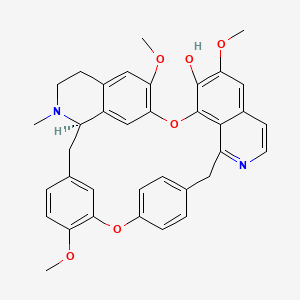
4-Azido-3,5-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-3,5-dimethylbenzonitrile is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with two methyl groups and a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-3,5-dimethylbenzonitrile typically involves the azidation of 3,5-dimethylbenzonitrile. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), is used. The reaction is often catalyzed by copper (II) triflate (Cu(OTf)₂) and can be carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous-flow processes and microwave-assisted synthesis are employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Azido-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh₃).
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), trimethylsilyl azide (TMSN₃), copper (II) triflate (Cu(OTf)₂).
Cycloaddition: Alkynes, copper catalysts.
Reduction: Triphenylphosphine (PPh₃), hydrogen gas (H₂).
Major Products
Substitution: Various substituted benzonitriles.
Cycloaddition: 1,2,3-Triazoles.
Reduction: 4-Amino-3,5-dimethylbenzonitrile.
Scientific Research Applications
4-Azido-3,5-dimethylbenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific properties, such as energetic materials.
Bioconjugation: Utilized in click chemistry for the bioconjugation of biomolecules.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 4-Azido-3,5-dimethylbenzonitrile primarily involves its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles, facilitating the conjugation of various molecules .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dimethylbenzonitrile: Similar structure but with an amino group instead of an azido group.
4-Hydroxy-3,5-dimethylbenzonitrile: Contains a hydroxy group instead of an azido group.
4-Cyano-3,5-dimethylbenzonitrile: Similar structure but without the azido group.
Uniqueness
4-Azido-3,5-dimethylbenzonitrile is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it valuable in click chemistry and the synthesis of triazole-containing compounds .
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
4-azido-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8N4/c1-6-3-8(5-10)4-7(2)9(6)12-13-11/h3-4H,1-2H3 |
InChI Key |
RKPGXSYZKZCGHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=[N+]=[N-])C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






dimethylsilane](/img/structure/B13448710.png)





![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)



